3-Aminoquinoxaline-2-carboxamide

描述

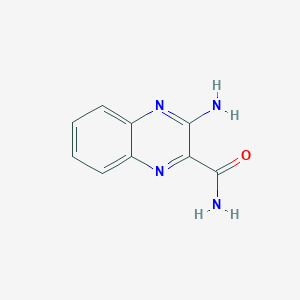

Structure

3D Structure

属性

IUPAC Name |

3-aminoquinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H,(H2,10,13)(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZNCHUOPLEEDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Properties, Synthesis, and Pharmacological Applications of 3-Aminoquinoxaline-2-carboxamide

Executive Summary

3-Aminoquinoxaline-2-carboxamide (CAS: 67568-30-3) is a privileged nitrogen-containing bicyclic scaffold widely utilized in advanced medicinal chemistry. While the base compound exhibits moderate intrinsic biological activity, its true value lies in its role as a critical precursor to 1,4-di-N-oxide derivatives. These N-oxide prodrugs have revolutionized the development of hypoxia-selective cytotoxins for solid tumors and targeted therapies against multidrug-resistant Mycobacterium tuberculosis (). This whitepaper details the physicochemical properties, synthesis causality, and self-validating pharmacological protocols associated with this compound and its active derivatives.

Physicochemical Profile of the Core Scaffold

Understanding the quantitative physicochemical parameters of the core scaffold is essential for predicting pharmacokinetics and target binding affinity. The dense hydrogen-bonding network provided by the 3-amino and 2-carboxamide groups is crucial for anchoring the molecule within the active sites of mycobacterial oxidoreductases and DNA gyrase ().

| Property | Quantitative Value / Description |

| Chemical Name | 3-Aminoquinoxaline-2-carboxamide |

| Molecular Formula | C9H8N4O |

| Molecular Weight | 188.19 g/mol |

| CAS Registry Number | 67568-30-3 |

| Hydrogen Bond Donors | 2 (Primary amine and primary amide) |

| Hydrogen Bond Acceptors | 4 (Pyrazine nitrogens and carbonyl oxygen) |

| Core Scaffold | Quinoxaline (Benzopyrazine) |

| Active Prodrug Form | 1,4-di-N-oxide (C9H8N4O3, MW: 220.19 g/mol ) |

Synthesis Workflows: The Beirut Reaction

Causality in Synthesis Design

Synthesizing the biologically active 1,4-dioxide derivative of 3-aminoquinoxaline-2-carboxamide presents a unique chemical challenge. Post-synthetic oxidation of the quinoxaline core using strong oxidants (e.g., mCPBA or hydrogen peroxide) typically results in the over-oxidation or degradation of the sensitive 3-amino group.

To bypass this, synthetic chemists employ the Beirut Reaction (). This method constructs the quinoxaline ring with the N-oxide bonds already intact by utilizing benzofuroxan as an electrophilic N-oxide source, reacting it directly with an active methylene compound (cyanoacetamide).

Fig 1: Beirut reaction workflow for synthesizing 3-aminoquinoxaline-2-carboxamide 1,4-dioxide.

Protocol 1: Step-by-Step Synthesis (Self-Validating System)

Objective: Synthesize the N-oxide prodrug while preserving the delicate 3-amino and 2-carboxamide functional groups.

-

Preparation: Dissolve 10 mmol of benzofuroxan and 10.5 mmol of cyanoacetamide in 20 mL of dry N,N-dimethylformamide (DMF). Reasoning: DMF ensures complete solubility of the active methylene compound and stabilizes the intermediate carbanion formed during the reaction.

-

Catalysis: Add 2 mL of triethylamine (Et3N) dropwise at 0°C. Reasoning: Et3N deprotonates the acidic methylene carbon of cyanoacetamide. The low temperature prevents the exothermic degradation of the thermally sensitive benzofuroxan.

-

Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours in the dark. Reasoning: Ambient light can induce unwanted photochemical rearrangements of benzofuroxans into benzofurazans.

-

Precipitation: Pour the mixture into 100 mL of ice-cold water. Filter the resulting precipitate under vacuum.

-

System Validation (Purification & QA): Recrystallize the crude product from hot ethanol. Validate the success of the Beirut reaction by running a 1H-NMR (DMSO-d6). The absence of a methylene singlet and the presence of distinct aromatic quinoxaline protons confirm ring closure, validating the protocol's efficacy.

Pharmacological Significance & Mechanism of Action

The therapeutic value of 3-aminoquinoxaline-2-carboxamide 1,4-dioxide lies in its function as a bioreductive prodrug .

-

Antimycobacterial Activity: In M. tuberculosis, specific oxidoreductases reduce the N-oxide bonds, generating reactive intermediates that cause catastrophic DNA damage, bypassing standard antibiotic resistance mechanisms ().

-

Hypoxic Cytotoxicity in Oncology: Solid tumors often outgrow their blood supply, creating hypoxic microenvironments. Under normal oxygen levels (normoxia), the 1-electron reduction of the prodrug yields a radical anion that is immediately re-oxidized by O2 back to the parent compound—a "futile redox cycle" that spares healthy tissue. In hypoxia, this radical persists, undergoes N-O bond cleavage, and triggers targeted apoptosis.

Fig 2: Hypoxia-selective bioreductive activation of quinoxaline 1,4-dioxide prodrugs.

Biological Evaluation Protocol

Protocol 2: In Vitro Hypoxic Cytotoxicity Assay

Objective: Validate the hypoxia-selective DNA-damaging capability of the synthesized 1,4-dioxide prodrug. Causality: Testing the compound exclusively in hypoxia cannot prove its selectivity. By running parallel normoxic and hypoxic plates, we establish a self-validating metric called the Hypoxia Cytotoxicity Ratio (HCR) , which mathematically proves that the futile redox cycle is protecting healthy, oxygenated cells.

-

Cell Seeding: Seed PC-3 (human prostate cancer) cells at

cells/well in two identical 96-well microtiter plates. Incubate overnight at 37°C to allow for adherence. -

Treatment: Treat cells with serial dilutions of the synthesized compound (ranging from 0.1 µM to 100 µM).

-

Differential Incubation:

-

Plate A (Normoxia): Incubate in a standard incubator (21% O2, 5% CO2) for 72 hours.

-

Plate B (Hypoxia): Incubate in a specialized hypoxia chamber (1% O2, 5% CO2, 94% N2) for 72 hours.

-

-

Viability Measurement: Add 10 µL of MTT reagent to each well. Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and read the absorbance at 570 nm using a microplate reader.

-

System Validation (Data Analysis): Calculate the IC50 for both conditions. Determine the Hypoxia Cytotoxicity Ratio using the formula: HCR = IC50(Normoxia) / IC50(Hypoxia). An HCR > 10 validates the compound as a highly selective hypoxic cytotoxin.

References

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: Pharmaceuticals (Basel) URL:[Link]

-

Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential Source: Pharmaceuticals (Basel) URL:[Link]

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to 3-Aminoquinoxaline-2-carboxamide and its Derivatives for Drug Discovery Professionals

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the development of modern therapeutic agents.[1] Its derivatives are noted for their vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant properties.[2][3][4] The structural versatility of the quinoxaline nucleus allows it to serve as a bioisostere for other aromatic systems like quinoline and naphthalene, enabling it to interact with a wide array of biological targets.[5]

Within this important class, the 3-aminoquinoxaline-2-carboxamide core has emerged as a particularly "privileged" scaffold. This specific arrangement of functional groups—an amino group at the C3 position and a carboxamide at the C2 position—provides a unique three-dimensional geometry and hydrogen bonding pattern that is highly conducive to binding with various enzymes and receptors. This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological applications of 3-aminoquinoxaline-2-carboxamide and its derivatives, offering field-proven insights for researchers in drug development.

Synthetic Strategies for 3-Aminoquinoxaline-2-carboxamide Derivatives

The construction of the quinoxaline core and the subsequent elaboration into the target 3-amino-2-carboxamide scaffold can be achieved through several robust synthetic routes. The choice of methodology often depends on the desired scale, diversity of derivatives, and consideration for green chemistry principles.

Foundational Synthesis of the Quinoxaline Core

The most prevalent and versatile method for synthesizing the quinoxaline ring system is the condensation of an aryl 1,2-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound.[6][7] This reaction is highly efficient and can be adapted to a wide range of substrates to produce structurally diverse quinoxalines.[4][6]

Modern advancements have introduced various catalysts and reaction conditions to improve yields and reduce environmental impact.[6] These include microwave-assisted solvent-free synthesis, which can be completed in seconds, and the use of various catalysts like cerium (IV) ammonium nitrate (CAN), zinc triflate, or solid acid catalysts under mild, room-temperature conditions.[8][9]

A Robust Pathway for 3-Amino-2-carboxamide Library Generation

A highly effective and modular strategy for the parallel synthesis of a diverse library of 2-carboxamide-3-amino-substituted quinoxalines has been developed, providing a reliable workflow for structure-activity relationship (SAR) studies. This multi-step process allows for the introduction of diversity at both the amino and carboxamide positions.

The general workflow can be visualized as follows:

Caption: General synthetic workflow for 3-aminoquinoxaline-2-carboxamide derivatives.

This pathway begins with the synthesis of the 3-chloroquinoxaline-2-carboxylate intermediate, a critical building block. This intermediate readily undergoes nucleophilic aromatic substitution with a wide variety of primary amines (R1-NH2) to introduce the first point of diversity at the C3 position. Subsequent saponification of the ester yields the carboxylic acid, which is then coupled with another amine (R2-NH2) using standard amide coupling reagents to furnish the final 3-aminoquinoxaline-2-carboxamide product. This modular approach is exceptionally well-suited for generating large libraries of compounds for high-throughput screening.

Biological Activities and Mechanisms of Action

The 3-aminoquinoxaline-2-carboxamide scaffold is a versatile pharmacophore that has been successfully exploited to develop potent inhibitors and modulators for various biological targets. The primary therapeutic areas of interest are oncology, infectious diseases, and neurology.

Anticancer Activity

Quinoxaline derivatives are prominent candidates in cancer therapy due to their ability to target multiple pathways involved in tumor progression.[2][10]

-

Kinase Inhibition: A primary mechanism of action is the inhibition of protein kinases that are crucial for cancer cell signaling, proliferation, and survival.[2] Derivatives have been shown to effectively inhibit key kinases such as:

-

VEGFR-2: Blocking the Vascular Endothelial Growth Factor Receptor 2 is a key strategy to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.[2][11][12]

-

PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Quinoxaline derivatives can inhibit its components, leading to reduced cancer cell viability.[2]

-

c-Met Kinase: Overexpression of the c-Met receptor is linked to poor prognosis in several cancers. Specific indolo[1,2-a]quinoxaline-2-carboxamide derivatives have been developed as potent c-Met inhibitors.[2]

-

ATM Kinase: Ataxia Telangiectasia Mutated (ATM) kinase is a critical enzyme in the DNA damage response pathway. Selective inhibitors based on quinoline and cinnoline carboxamides have been developed, highlighting the potential of related quinoxaline carboxamides in this area.[13][14]

-

-

Topoisomerase Inhibition: Some quinoxaline derivatives function as topoisomerase II inhibitors. By stabilizing the enzyme-DNA complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and inducing apoptosis (programmed cell death).[2]

-

Apoptosis Induction: Beyond specific enzyme inhibition, many derivatives induce apoptosis through the modulation of pro-apoptotic (e.g., BAX, Caspase-3, Caspase-9) and anti-apoptotic (e.g., Bcl-2) proteins.[2] For instance, certain compounds have been shown to cause cell cycle arrest at the G2/M phase, preventing cell division and promoting cell death.[2][15]

Caption: Simplified MoA: Kinase inhibition leading to reduced proliferation and apoptosis.

Antimicrobial and Antiviral Activities

The quinoxaline scaffold is integral to several antibiotics and has shown promise in combating a range of pathogens.

-

Antibacterial: Derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[3][16] Notably, they are active against Mycobacterium tuberculosis, the causative agent of tuberculosis, including multidrug-resistant strains.[5][11]

-

Antifungal: Significant antifungal activity has been reported, with some 3-amino-2-quinoxalinecarboxamide 1,4-di-N-oxide derivatives showing potent inhibition of species like Aspergillus fumigatus.[17][18]

-

Antiviral: Quinoxaline derivatives have been investigated as antiviral agents, with some showing inhibitory activity against HIV by targeting enzymes like reverse transcriptase.[1][19]

Other Therapeutic Applications

The structural features of these compounds make them suitable for targeting the central nervous system. For example, certain 3-substituted-2-carboxamide quinoxaline derivatives have been identified as potent 5-HT3 (serotonin) receptor antagonists, suggesting potential applications as antidepressants or antiemetics.

Quantitative Data and Structure-Activity Relationship (SAR)

The biological activity of 3-aminoquinoxaline-2-carboxamide derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring and on the amino and carboxamide moieties. The following table summarizes the cytotoxic activity (IC50) of selected derivatives against various cancer cell lines, illustrating key SAR insights.

| Compound ID/Description | R1 (at C3-amino) | R2 (at Carboxamide) | Target Cell Line | IC50 (µM) | Reference |

| Compound 11e (Alanazi et al.) | - | - | HepG2 (Liver) | 2.1 | [2] |

| MCF-7 (Breast) | 2.7 | [2] | |||

| Compound 22 (Abbass et al.) | - | - | HepG2 (Liver) | 2.81 | [2] |

| HCT-116 (Colorectal) | 10.23 | [2] | |||

| MCF-7 (Breast) | 7.28 | [2] | |||

| Compound 5a (Babu and Paira) | Acenaphtho[1,2-b]quinoxaline | 9-Aryl | HeLa (Cervical) | 1.97 | [2] |

| MCF-7 (Breast) | 3.06 | [2] | |||

| Compound VIIIc (Zayed et al.) | 3-(Methylquinoxalin-2-yl)amino | N-(4-chlorophenyl) | HCT-116 (Colorectal) | 2.5 | [15] |

| Compound FQ (Nakka et al.) | Quinoxaline aryl ether | - | MDA-MB-231 (Breast) | 8.01 | [2] |

| Compound 29 (Zgair et al.) | - | N-(naphthalen-1-ylmethyl) | HepG2 (Liver) | - | [5][13] |

| SK-OV-3 (Ovarian) | - | [5][13] | |||

| PC-3 (Prostate) | - | [5][13] |

Key Insights from SAR:

-

Lipophilicity: Increasing the lipophilicity of the molecule, for instance by introducing substituted aromatic rings or long alkyl chains, often enhances antimicrobial and anticancer activity.[3][5]

-

Electronic Effects: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) on aryl substituents can significantly influence potency. For example, a para-substituted electron-withdrawing group was found to be more favorable for anticancer activity than an electron-donating group in one series.[15]

-

Steric Factors: The size and shape of substituents are critical. Bulky groups at the C2 and C3 positions have been shown to enhance antiviral activity, likely through improved hydrophobic interactions with the target binding site.[19]

Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed experimental protocols are essential. The following are representative procedures for the synthesis and biological evaluation of 3-aminoquinoxaline-2-carboxamide derivatives.

Protocol: Synthesis of a Representative Derivative

This protocol is adapted from the robust methodology for library synthesis.

Synthesis of 3-(Phenethylamino)quinoxaline-2-carboxylic Acid (Intermediate)

-

Chlorination: To a solution of ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate (1.0 eq) in toluene, add phosphorus oxychloride (POCl3, 3.0 eq). Heat the mixture to reflux for 4 hours. Monitor by TLC. After completion, cool the reaction and carefully pour it onto crushed ice. Neutralize with a saturated NaHCO3 solution and extract with ethyl acetate. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield ethyl 3-chloroquinoxaline-2-carboxylate.

-

Nucleophilic Substitution: Dissolve the chloro-intermediate (1.0 eq) in N,N-dimethylformamide (DMF). Add phenethylamine (1.2 eq) and triethylamine (1.5 eq). Stir the reaction at 80°C for 6 hours. Monitor by TLC. After completion, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify by column chromatography to obtain ethyl 3-(phenethylamino)quinoxaline-2-carboxylate.

-

Saponification: Dissolve the ester from the previous step (1.0 eq) in a mixture of THF and water (3:1). Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 12 hours. Monitor ester consumption by TLC. Once complete, acidify the mixture to pH ~3 with 1N HCl. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3-(phenethylamino)quinoxaline-2-carboxylic acid as a solid.

Final Amide Coupling

-

Activation & Coupling: To a solution of the carboxylic acid intermediate (1.0 eq) in DMF, add HBTU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at room temperature. Add the desired amine (e.g., 4-methoxybenzylamine, 1.2 eq) and continue stirring at room temperature for 14 hours.

-

Work-up & Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO3 solution, water, and brine. Dry over anhydrous Na2SO4, filter, and evaporate the solvent. Purify the crude product via column chromatography or recrystallization to obtain the final N-(4-methoxybenzyl)-3-(phenethylamino)quinoxaline-2-carboxamide.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard method for assessing the anti-proliferative activity of compounds on cancer cell lines.[15][20]

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Perspectives

The 3-aminoquinoxaline-2-carboxamide scaffold is a validated and highly fruitful starting point for the design of novel therapeutics. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent ability to interact with key biological targets has led to the discovery of potent agents against cancer and infectious diseases.[2]

Future research should focus on leveraging advanced computational tools for structure-based drug design to optimize the selectivity and potency of these derivatives, particularly as kinase inhibitors. Exploring novel formulations and drug delivery systems could enhance their pharmacokinetic profiles and in vivo efficacy. The continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in oncology and beyond, paving the way for the next generation of targeted therapies.

References

- Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC. (2026, March 7).

- Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. - R Discovery. (2026, March 1). R Discovery.

- Application Notes and Protocols for the Synthesis of Quinoxaline Deriv

- GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011, August 15). TSI Journals.

- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC.

- Quinoxaline, its derivatives and applications: A state of the art review. - SciSpace. SciSpace.

- An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020-2024). (2025, December 25).

- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024, August 3).

- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC.

- Methods of Preparation of Quinoxalines. (2023, November 23). Encyclopedia.pub.

- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021, June 19). MDPI.

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC.

- New Quinoxalines with Biological Applications. (2014, February 28). Longdom Publishing.

- Biological activity of quinoxaline derivatives.

- Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. SCIRP.

- Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation. (2006, August 22). ElectronicsAndBooks.

- Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC. (2021, August 4).

- Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC.

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2019, March 25). Semantic Scholar.

- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH.

- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025, June 19). MDPI.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing.

- Synthesis and antimicrobial activity of some new quinoxaline deriv

- Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2016).

- Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review. (2025, August 7).

- Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC - NIH.

- Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (

- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019, November 19). MDPI.

- (PDF) ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2026, January 19).

Sources

- 1. scispace.com [scispace.com]

- 2. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. article.sapub.org [article.sapub.org]

- 5. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mtieat.org [mtieat.org]

- 8. tsijournals.com [tsijournals.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]

The Multifaceted Mechanisms of 3-Aminoquinoxaline-2-carboxamide: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2][3] Its structural resemblance to endogenous purines and its ability to participate in various non-covalent interactions have made it a cornerstone for the design of novel therapeutic agents. Within this broad class, derivatives of 3-aminoquinoxaline-2-carboxamide have emerged as particularly promising scaffolds, demonstrating potent activity in oncology, infectious diseases, and inflammatory conditions. This technical guide synthesizes the current understanding of the theoretical mechanisms of action for this compound class, providing an in-depth analysis of the key molecular targets and cellular pathways implicated in their therapeutic effects. We will delve into the experimental evidence supporting these theories, offering insights into the causality behind methodological choices and providing a framework for future research and development.

I. Inhibition of Cellular Kinases: A Dominant Anti-Cancer Mechanism

A primary and extensively investigated mechanism of action for 3-aminoquinoxaline-2-carboxamide derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[4]

Pim-1/2 Kinase Inhibition

The Rationale: The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that play a critical role in cell survival, proliferation, and drug resistance.[5] Their overexpression is a hallmark of various hematologic and solid tumors, making them attractive targets for cancer therapy.[5]

Mechanism of Action: 3-Aminoquinoxaline-2-carboxamide derivatives have been identified as potent dual inhibitors of Pim-1 and Pim-2 kinases.[5][6] These compounds are believed to act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates. This blockade of Pim kinase activity can lead to cell cycle arrest and apoptosis. For instance, certain substituted quinoxaline-2-carboxylic acids have demonstrated submicromolar inhibitory concentrations (IC50) against Pim-1.[6]

Experimental Validation:

-

In Vitro Kinase Assays: A common method to assess Pim-1/2 inhibition is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[5] This assay quantifies the amount of ADP produced during the kinase reaction, with a decrease in ADP indicating inhibition.

-

Cell-Based Assays: The cytotoxic effects of these inhibitors are often evaluated in cancer cell lines with high endogenous levels of Pim kinases, such as the MV4-11 (acute myeloid leukemia) and HCT-116 (colorectal carcinoma) cell lines.[5] The half-maximal effective concentration (EC50) is determined using methods like the MTT assay.[6]

| Compound | Target | IC50 (µM) | Cell Line | EC50 (µM) | Reference |

| Quinoxaline-2-carboxylic acid analog | Pim-1 | < 0.1 | MV4-11 | 61.2 | [6] |

| 6-Cl substituted quinoxaline | Pim-2 | ~0.17 | MV4-11 | 35.5 | [6] |

Apoptosis Signal-Regulated Kinase 1 (ASK1) Inhibition

The Rationale: ASK1 (also known as MAP3K5) is a key upstream regulator of the JNK and p38 MAPK signaling pathways, which are activated in response to cellular stress, such as oxidative stress and inflammation.[7] Chronic activation of the ASK1 pathway is implicated in the pathogenesis of various diseases, including non-alcoholic steatohepatitis (NASH) and neurodegenerative disorders.[7]

Mechanism of Action: Certain quinoxaline-2-carboxamide derivatives have been developed as potent inhibitors of ASK1.[7] By blocking the kinase activity of ASK1, these compounds can prevent the downstream activation of JNK and p38, thereby mitigating inflammation, fibrosis, and apoptosis.[7]

Experimental Validation:

-

Enzymatic Inhibition Assays: The inhibitory activity against ASK1 can be measured using in vitro kinase assays, with IC50 values determined to quantify potency.[7]

-

Cellular Models of Stress: The efficacy of ASK1 inhibitors is often tested in cellular models of stress, such as free fatty acid (FFA)-induced lipotoxicity in hepatocytes (e.g., LO2 cells).[7] Readouts include the reduction of lipid droplet accumulation (visualized by Oil Red O staining) and the levels of triglycerides (TG), total cholesterol (T-CHO), and low-density lipoprotein (LDL).[7]

Receptor Tyrosine Kinase (RTK) Inhibition: Targeting EGFR and VEGFR

The Rationale: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical receptor tyrosine kinases that drive tumor growth, proliferation, and angiogenesis.[1][3][4] Their inhibition is a clinically validated strategy in oncology.

Mechanism of Action: Molecular docking studies have predicted that certain N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide derivatives can bind to the ATP-binding sites of both human DNA topoisomerase and VEGFR2.[1][2][3][8] This dual inhibition is a highly sought-after feature in anticancer drug design, as it can simultaneously target tumor cell proliferation and the blood supply that sustains tumor growth. Some novel quinoxaline derivatives have also been identified as dual inhibitors of EGFR and COX-2.[9]

Experimental Validation:

-

Molecular Docking: In silico molecular docking is a crucial first step to predict the binding mode and affinity of the compounds to the kinase domain of the target receptors.[1][2][3][8]

-

Enzyme Inhibition Assays: The inhibitory potency against EGFR and VEGFR is quantified using in vitro kinase assays, yielding IC50 values.[9]

-

Cytotoxicity Screening: The antiproliferative activity is assessed against a panel of cancer cell lines, such as HepG2 (liver), SK-OV-3 (ovarian), and PC-3 (prostate), which are known to express these receptors.[1][2][3][8]

II. DNA Damage and Topoisomerase Inhibition: A Genotoxic Approach

Another significant mechanism of action, particularly for quinoxaline 1,4-di-N-oxide derivatives, involves the induction of DNA damage.[10]

The Rationale: The integrity of the genome is paramount for cell survival. Agents that cause DNA damage can trigger cell cycle arrest and apoptosis, making them effective cytotoxic agents. Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription, and their inhibition can lead to the accumulation of DNA strand breaks.

Mechanism of Action: Whole-genome sequencing of mycobacteria resistant to certain quinoxaline-2-carboxylic acid 1,4-dioxides has revealed single-nucleotide polymorphisms consistent with a DNA-damaging mode of action.[10] Furthermore, as mentioned, molecular docking studies have suggested that some quinoxaline-2-carboxamide derivatives can bind to human DNA topoisomerase.[1][2][3][8]

Experimental Validation:

-

Whole-Genome Sequencing of Resistant Mutants: This is a powerful, unbiased method to identify the molecular target of a compound by analyzing the genetic changes that confer resistance.[10]

-

In Vitro Topoisomerase Assays: These assays directly measure the ability of a compound to inhibit the activity of purified topoisomerase enzymes.

III. Induction of Apoptosis: The Final Common Pathway

Regardless of the initial molecular target, the ultimate goal of many anticancer agents is to induce programmed cell death, or apoptosis. Quinoxaline derivatives have been shown to activate apoptotic pathways through various mechanisms.[11]

The Rationale: Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. Many cancers evade apoptosis, and therapies that can reactivate this process are highly desirable.

Mechanism of Action: Studies have demonstrated that quinoxaline derivatives can induce apoptosis by modulating the expression of key regulatory proteins.[11] This includes the activation of executioner caspases like caspase-3, the upregulation of the pro-apoptotic protein BAX, and the downregulation of the anti-apoptotic protein Bcl-2.[11] Some derivatives have also been shown to cause cell cycle arrest at the G2/M phase.[12]

Experimental Validation:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method to quantify the percentage of cells undergoing apoptosis.[11]

-

Western Blotting: This technique is used to measure the protein levels of key apoptotic markers such as cleaved caspase-3, BAX, and Bcl-2.[11]

-

Cell Cycle Analysis: Flow cytometry analysis of DNA content after PI staining is used to determine the distribution of cells in different phases of the cell cycle.[12]

IV. Antimicrobial Mechanisms: Targeting Mycobacterial Pathways

Quinoxaline-2-carboxamide derivatives have also shown significant promise as antimycobacterial agents, with proposed mechanisms distinct from their anticancer activities.[1][2][3]

The Rationale: The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel drugs with new mechanisms of action.

Mechanism of Action:

-

DprE1 Inhibition: In silico modeling suggests that replacing the pyrazine core of known DprE1 inhibitors with a quinoxaline heterocycle could improve inhibitory activity against decaprenylphosphoryl-beta-D-ribose oxidase (DprE1), an essential enzyme in mycobacterial cell wall synthesis.[1][2]

-

DNA Gyrase Inhibition: In silico studies of quinoxaline 1,4-dioxides have indicated that these compounds can bind to the same site on mycobacterial DNA gyrase as the known inhibitor novobiocin.[10]

Experimental Validation:

-

Minimum Inhibitory Concentration (MIC) Determination: The in vitro antimycobacterial activity is quantified by determining the MIC against various Mycobacterium species, such as Mycobacterium tuberculosis H37Ra.[1][2][3]

-

Enzyme Inhibition Assays: Direct enzymatic assays with purified DprE1 or DNA gyrase are used to confirm the inhibitory activity.

-

Molecular Docking: Computational studies are employed to predict and analyze the binding interactions of the compounds with their putative mycobacterial targets.[1][2][10]

V. Anti-inflammatory and Antioxidant Properties

Certain quinoxaline derivatives have demonstrated anti-inflammatory and antioxidant activities, suggesting their potential in treating inflammatory diseases.[13]

The Rationale: Inflammation and oxidative stress are underlying factors in a wide range of pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders.

Mechanism of Action: These compounds have been shown to inhibit soybean lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes.[13] Additionally, they exhibit radical scavenging properties, which can mitigate the damaging effects of reactive oxygen species (ROS).[13]

Experimental Validation:

-

In Vitro Lipoxygenase Inhibition Assay: This assay measures the ability of the compounds to inhibit the activity of lipoxygenase.[13]

-

In Vivo Anti-inflammatory Models: The carrageenan-induced edema model in rodents is a standard in vivo model to assess the anti-inflammatory effects of test compounds.[13]

-

Radical Scavenging Assays: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are used to evaluate the antioxidant capacity of the compounds.

Conclusion and Future Directions

The 3-aminoquinoxaline-2-carboxamide scaffold is a remarkably versatile platform for the development of novel therapeutics. The diverse mechanisms of action, ranging from kinase and topoisomerase inhibition to the induction of apoptosis and antimicrobial effects, underscore the broad therapeutic potential of this chemical class. The ability of some derivatives to act on multiple targets simultaneously presents an exciting opportunity for the development of more effective and durable therapies, particularly in oncology.

Future research should focus on elucidating the precise molecular interactions between these compounds and their targets through structural biology studies. A deeper understanding of the structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of these compounds in combination with existing therapies could unlock synergistic effects and overcome drug resistance. The continued investigation of 3-aminoquinoxaline-2-carboxamide derivatives holds significant promise for addressing unmet medical needs across a spectrum of diseases.

Experimental Protocols

Protocol 1: In Vitro Pim-1 Kinase Assay (ADP-Glo™)

-

Reaction Setup: Prepare a reaction mixture containing Pim-1 enzyme, a suitable substrate (e.g., a specific peptide), and ATP in a kinase buffer.

-

Compound Addition: Add the 3-aminoquinoxaline-2-carboxamide derivative at various concentrations to the reaction mixture. Include a positive control (e.g., SGI-1776) and a negative control (vehicle).

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MV4-11) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 3-aminoquinoxaline-2-carboxamide derivative for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Visualizations

Signaling Pathway: Kinase Inhibition

Caption: Inhibition of key cellular kinases by 3-aminoquinoxaline-2-carboxamide derivatives.

Experimental Workflow: In Vitro Anticancer Evaluation

Caption: A typical workflow for the in vitro evaluation of novel quinoxaline anticancer agents.

References

-

Bouz, G., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals, 14(8), 768. [Link]

-

Allu M., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 865. [Link]

-

Bouz, G., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Semantic Scholar. [Link]

-

Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ResearchGate. [Link]

-

Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. [Link]

-

Allu M., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. PMC. [Link]

-

Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

-

Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. PMC. [Link]

-

Bouz, G., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Semantic Scholar. [Link]

-

Exploration of quinoxaline derivatives as antimicrobial and anticancer agents. ResearchGate. [Link]

-

Ahmed, E. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(28), 17855-17871. [Link]

-

Bouz, G., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. [Link]

-

In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. NIH. [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Semantic Scholar. [Link]

-

Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. ResearchGate. [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

- Amino-quinolines as kinase inhibitors.

-

Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Europe PMC. [Link]

-

Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]

-

Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. PMC. [Link]

-

Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators. PubMed. [Link]

-

Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva. PubMed. [Link]

Sources

- 1. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential [mdpi.com]

- 11. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. dadun.unav.edu [dadun.unav.edu]

Spectroscopic Characterization of 3-Aminoquinoxaline-2-carboxamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-aminoquinoxaline-2-carboxamide, a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1][2] The quinoxaline scaffold is a foundational element in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities.[1] A thorough understanding of the spectroscopic characteristics of 3-aminoquinoxaline-2-carboxamide is therefore essential for its identification, purity assessment, and the elucidation of its structure-activity relationships in research and development settings.

This document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are based on established principles of spectroscopy and comparative analysis with structurally related quinoxaline derivatives. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility and integrity.

Molecular Structure and Characterization Workflow

The structural elucidation of a novel or synthesized compound like 3-aminoquinoxaline-2-carboxamide follows a systematic workflow. This process integrates data from multiple spectroscopic techniques to build a complete and validated picture of the molecule's architecture.

Caption: General workflow for the synthesis and spectroscopic characterization of quinoxaline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For 3-aminoquinoxaline-2-carboxamide, both ¹H and ¹³C NMR are critical for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and relative number of protons in the molecule. The predicted chemical shifts for 3-aminoquinoxaline-2-carboxamide in a solvent like DMSO-d₆ are summarized below. These predictions are based on the analysis of similar quinoxaline-2-carboxamide derivatives.[1][2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.1 - 7.8 | Multiplet | 4H | Aromatic Protons (H-5, H-6, H-7, H-8) |

| ~ 7.8 (broad s) | Singlet (broad) | 2H | Amine Protons (-NH₂) |

| ~ 7.5 (broad s) | Singlet (broad) | 2H | Amide Protons (-CONH₂) |

Expert Insights: The aromatic protons on the benzene ring of the quinoxaline core are expected to appear as a complex multiplet in the downfield region due to their varied electronic environments. The protons of the primary amine and amide groups are anticipated to be broad singlets and their chemical shifts can be sensitive to solvent and concentration. Their exchange with D₂O can be used to confirm their assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The predicted chemical shifts for 3-aminoquinoxaline-2-carboxamide are presented below, based on data from related quinoxaline structures.[3][4][5]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | Amide Carbonyl (C=O) |

| ~ 150 | C-3 (bearing the amino group) |

| ~ 145 | C-2 (bearing the carboxamide group) |

| ~ 141 | C-8a |

| ~ 140 | C-4a |

| ~ 132 - 128 | Aromatic Carbons (C-5, C-6, C-7, C-8) |

Expert Insights: The carbons of the pyrazine ring (C-2 and C-3) and the bridgehead carbons (C-4a and C-8a) are expected to be significantly downfield due to the influence of the electronegative nitrogen atoms. The amide carbonyl carbon will also exhibit a characteristic downfield shift.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of purified 3-aminoquinoxaline-2-carboxamide in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[6]

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

For ¹H NMR, integrate the signals to determine the relative proton ratios. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The characteristic IR absorption bands for 3-aminoquinoxaline-2-carboxamide are predicted based on the functional groups present in its structure.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) and Amide (-CONH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1680 - 1650 | C=O Stretch | Amide I band (C=O) |

| ~ 1620 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic and Quinoxaline Rings |

Expert Insights: The N-H stretching region is expected to show multiple bands corresponding to the symmetric and asymmetric stretches of the primary amine and the N-H bonds of the amide. The amide I band (C=O stretch) is typically a strong and sharp absorption, making it a key diagnostic peak.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[2]

-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrum Data

For 3-aminoquinoxaline-2-carboxamide (Molecular Formula: C₉H₈N₄O, Molecular Weight: 188.19 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique.

| m/z (mass-to-charge ratio) | Assignment |

| 189.07 | [M+H]⁺ (Protonated molecular ion) |

| 172.06 | [M+H - NH₃]⁺ |

| 144.07 | [M+H - CONH₂]⁺ |

Expert Insights: In ESI-MS, the protonated molecular ion [M+H]⁺ is expected to be the base peak. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecular ion can provide valuable structural information.

Sources

An In-depth Technical Guide to 3-Aminoquinoxaline-2-carboxamide as a Kinase Inhibitor

Introduction

The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, represents a "privileged" structure in medicinal chemistry.[1][2][3][4] Its synthetic accessibility and the wide array of biological activities exhibited by its derivatives have made it a focal point in the development of novel therapeutics.[1][5] Among these, derivatives of 3-aminoquinoxaline-2-carboxamide have garnered significant attention for their potent activity as kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer.[5][6]

Protein kinases are fundamental enzymes that regulate the majority of cellular pathways, including cell growth, proliferation, and survival.[2] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7] Quinoxaline-based compounds have been successfully designed as inhibitors for a multitude of kinases, including receptor tyrosine kinases (RTKs) like VEGFR, EGFR, and c-Met, as well as serine/threonine kinases such as Pim-1/2 and GSK-3β.[2][6][8][9] This guide provides a comprehensive technical overview of the 3-aminoquinoxaline-2-carboxamide core, detailing its mechanism of action, structure-activity relationships, key experimental evaluation protocols, and therapeutic potential for researchers and drug development professionals.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism by which 3-aminoquinoxaline-2-carboxamide derivatives exert their effect is through the competitive inhibition of the ATP-binding site of target kinases.[8] Molecular docking studies reveal that the quinoxaline scaffold orients itself within the hydrophobic pocket of the kinase's active site.

Key interactions often include:

-

Hinge Region Binding: The nitrogen atoms of the quinoxaline ring system frequently form hydrogen bonds with backbone atoms of the kinase "hinge region," a critical interaction for anchoring the inhibitor.

-

Salt Bridges: Functional groups on the quinoxaline core can form salt bridges with charged residues, such as the conserved lysine (Lys) in the active site. For example, in Pim-1 kinase, a salt bridge interaction with Lys67 is observed.[8]

-

Hydrophobic and Halogen Bonds: Substitutions on the quinoxaline ring can engage in additional hydrophobic or halogen-bond interactions with residues in the ATP pocket, enhancing binding affinity and selectivity.[8][9]

By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrate proteins, thereby disrupting the signaling cascades that drive pathological processes like tumor growth and proliferation.[10]

Key Signaling Pathway: PI3K/Akt/mTOR

Many quinoxaline derivatives have been identified as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway, a central signaling node in cancer. Inhibition of PI3K prevents the phosphorylation of Akt, which in turn blocks the activation of mTOR and other downstream effectors responsible for cell growth and survival.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoxaline derivative.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 3-aminoquinoxaline-2-carboxamide scaffold has been crucial for optimizing potency and selectivity. SAR studies have revealed several key principles.[1]

-

Substitutions on the Quinoxaline Ring: The nature and position of substituents on the benzene portion of the quinoxaline ring significantly impact activity. For instance, in a series of Pim-1/2 inhibitors, introducing a chlorine atom at the 6-position (compound 5c) resulted in a 12-fold greater activity against Pim-2 compared to the lead compound.[8] In contrast, moving a bromo substituent from the 6- to the 7-position did not modify Pim-1 activity but could influence conformation to promote halogen-bonding interactions.[8]

-

Amine and Carboxamide Moieties: The 3-amino and 2-carboxamide groups are critical pharmacophoric features. The amino group often serves as a key hydrogen bond donor, while the carboxamide can be modified to explore different side chains, influencing properties like solubility and cell permeability.[11]

-

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents are vital. Often, electron-donating groups enhance activity, while electron-withdrawing groups may decrease it, although this is target-dependent.[1]

The following table summarizes representative SAR data for quinoxaline derivatives against various kinase targets.

| Compound ID | R1 (Position 6) | R2 (Position 7) | Target Kinase | IC50 (µM) | Cancer Cell Line | EC50 (µM) | Reference |

| Lead 1 | H | H | Pim-1 | 0.074 | MV4-11 (AML) | 61.2 | [8] |

| 5c | Cl | H | Pim-1 | 0.076 | MV4-11 (AML) | 35.5 | [8] |

| 5e | Br | H | Pim-2 | 0.55 | MV4-11 (AML) | 32.9 | [8] |

| 25d | - | - | - | - | MCF-7 (Breast) | 7.2 | [6] |

| 25d | - | - | - | - | HepG2 (Liver) | 4.1 | [6] |

| 6c | - | - | - | - | HepG-2 (Liver) | 1.53 | [12] |

| 6c | - | - | - | - | HuH-7 (Liver) | 3.06 | [12] |

| 26e | - | - | ASK1 | 0.030 | - | - | [13] |

Key Experimental Protocols

Reliable and reproducible in vitro and cell-based assays are essential for evaluating the potential of novel kinase inhibitors.[14]

General Synthesis of 3-Aminoquinoxaline-2-carboxamide Derivatives

The synthesis of the quinoxaline core typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[15] Subsequent modifications can build the final carboxamide.

Caption: General synthetic workflow for 3-aminoquinoxaline-2-carboxamide derivatives.[8]

Step-by-Step Protocol (Example Amination): [8]

-

Reaction Setup: In a microwave vial, combine the ethyl 3-chloroquinoxaline-2-carboxylate intermediate (1.0 eq) and the desired substituted aminophenol (1.1–3.0 eq).

-

Solvent Addition: Add absolute ethanol as the solvent.

-

Microwave Irradiation: Stir the solution under microwave irradiation for 3 hours at 150 °C.

-

Workup: After cooling, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography to yield the desired ethyl 3-aminoquinoxaline-2-carboxylate.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10] This is a widely used method for screening kinase inhibitors.[8][13][16]

Step-by-Step Protocol:

-

Kinase Reaction: In a 96-well plate, incubate the target kinase, substrate, ATP, and varying concentrations of the quinoxaline inhibitor in kinase buffer.

-

ADP-Glo™ Reagent Addition: After the kinase reaction (e.g., 60 minutes at room temperature), add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and provide luciferase and luciferin to produce light. Incubate for 30 minutes.

-

Luminescence Measurement: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[8][14]

Step-by-Step Protocol: [8][14]

-

Cell Seeding: Seed human cancer cells (e.g., MV4-11, HCT-116) into 96-well plates at a predetermined density and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with a range of concentrations of the quinoxaline derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 or IC50 value.

Therapeutic Potential and Applications

The diverse kinase inhibitory profiles of 3-aminoquinoxaline-2-carboxamide derivatives translate to broad therapeutic potential, primarily in oncology.[1][6]

-

Anticancer Activity: These compounds have demonstrated potent antiproliferative and pro-apoptotic effects across numerous cancer cell lines, including leukemia, colorectal carcinoma, and breast cancer.[6][8][12] By targeting kinases like Pim-1/2, c-Met, and FGFR1, they disrupt signaling pathways essential for tumor growth and survival.[6][8][17]

-

Overcoming Drug Resistance: Some derivatives show promise in treating cancers that have developed resistance to existing therapies. For example, targeting Pim kinases is a strategy for acute myeloid leukemia (AML) with FLT3-ITD mutations, which confer a poor prognosis.[8]

-

Selectivity and Safety Profile: A key challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects. Research has shown that specific quinoxaline derivatives can exhibit favorable selectivity profiles, sparing normal cells while potently inhibiting cancer cell growth.[8] For example, compound 5e was found to be highly active against a leukemia cell line while not significantly inhibiting the growth of normal bone marrow stromal cells.[8]

Conclusion

The 3-aminoquinoxaline-2-carboxamide scaffold is a versatile and highly valuable core for the design of novel kinase inhibitors. Its synthetic tractability, coupled with a well-understood mechanism of action, allows for rational design and optimization through detailed structure-activity relationship studies. These compounds have demonstrated significant potential in targeting a range of kinases implicated in cancer and other diseases. The robust experimental protocols available for their synthesis and evaluation facilitate their progression through the drug discovery pipeline. As our understanding of kinase biology deepens, the development of next-generation, highly selective, and potent quinoxaline-based inhibitors holds great promise for future therapeutic advancements.

References

- New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evalu

- Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic

- Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar.

- Synthesis and biological evaluation of quinoxaline deriv

- Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic

- Design, synthesis and structure-activity relationship of novel quinoxalin-2-carboxamides as 5-HT3 receptor antagonists for the management of depression. PubMed.

- Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-deriv

- Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Gener

- Spotlight: Cell-based kinase assay form

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.

- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.

- In Vitro Evaluation of Quinoxaline Derivatives: A Comparative Guide for Drug Discovery. Benchchem.

- Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. PMC.

- Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanoc

- Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities. Asian Journal of Pharmaceutical Research and Development.

- Process for the preparation of 2-amino-3-hydroxyquinoxalines.

- Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials. PubMed.

- The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide. Benchchem.

- Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.

- Recent Advances in the Synthesis of Quinoxalines. A Mini Review.

- Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Semantic Scholar.

- Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. PMC.

- Kinase assays. BMG LABTECH.

- Biochemical assays for kinase activity detection. Celtarys - Drug Discovery.

- Cell-based test for kinase inhibitors. INiTS.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sul ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03305H [pubs.rsc.org]

- 6. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications [biomolther.org]

- 7. inits.at [inits.at]

- 8. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 11. Design, synthesis and structure-activity relationship of novel quinoxalin-2-carboxamides as 5-HT3 receptor antagonists for the management of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mtieat.org [mtieat.org]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Aminoquinoxaline-2-carboxamide Derivatives: A Detailed Protocol for Pharmaceutical Research

The quinoxaline scaffold, a heterocyclic system composed of fused benzene and pyrazine rings, is a cornerstone in medicinal chemistry, recognized for its "privileged" structural attributes that allow for a wide range of pharmacological activities.[1] Derivatives of quinoxaline have demonstrated significant potential in the development of novel therapeutics, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[2] This guide provides a comprehensive, in-depth protocol for the synthesis of 3-aminoquinoxaline-2-carboxamide derivatives, a class of compounds with notable biological activity, tailored for researchers, scientists, and professionals in drug development.

Guiding Principles of the Synthesis

The classical and most prevalent method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] This foundational reaction provides a versatile entry point to a vast array of quinoxaline derivatives. For the specific synthesis of 3-aminoquinoxaline-2-carboxamide derivatives, a multi-step approach is typically employed, beginning with the formation of a key intermediate, 1,4-dihydroquinoxaline-2,3-dione.

This protocol will focus on a robust and well-established synthetic route that proceeds through the following key transformations:

-

Cyclocondensation: Reaction of o-phenylenediamine with an oxalic acid derivative to form 1,4-dihydroquinoxaline-2,3-dione.

-

Chlorination: Conversion of the dione to the versatile intermediate 2,3-dichloroquinoxaline.

-

Selective Amination: Introduction of an amino group at the 3-position.

-

Amidation: Formation of the desired carboxamide at the 2-position.

This strategic sequence allows for the controlled and selective introduction of the desired functional groups onto the quinoxaline scaffold.

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as a series of sequential reactions, each building upon the previous to achieve the target molecule.

Caption: Synthetic workflow for 3-aminoquinoxaline-2-carboxamide derivatives.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 3-aminoquinoxaline-2-carboxamide derivatives.

Part 1: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

The initial step involves the cyclocondensation of o-phenylenediamine with an oxalic acid derivative. A green and efficient method utilizes the direct reaction with oxalic acid.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| o-Phenylenediamine | 108.14 | 10 | 1.08 g |

| Oxalic acid dihydrate | 126.07 | 11 | 1.39 g |

| 4N Hydrochloric acid | - | - | 50 mL |

Procedure:

-

In a 100 mL round-bottom flask, suspend 10 mmol of o-phenylenediamine in 50 mL of 4N hydrochloric acid.[4]

-

Add 11 mmol of oxalic acid dihydrate to the suspension.[4]

-

Heat the mixture to reflux with constant stirring for 5 hours.[4]

-

Allow the reaction mixture to cool to room temperature.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried in a vacuum oven at 60°C to yield 1,4-dihydroquinoxaline-2,3-dione.

Part 2: Synthesis of 2,3-Dichloroquinoxaline

The subsequent step is the chlorination of the 1,4-dihydroquinoxaline-2,3-dione to furnish the highly reactive 2,3-dichloroquinoxaline intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 1,4-Dihydroquinoxaline-2,3-dione | 162.14 | 10 mmol (1.62 g) |

| Phosphorus oxychloride (POCl₃) | 153.33 | 15 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic amount |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 10 mmol of 1,4-dihydroquinoxaline-2,3-dione with 15 mL of freshly distilled phosphorus oxychloride.[2]

-

Add a catalytic amount of N,N-dimethylformamide (a few drops).[2]

-

Reflux the mixture with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the cooled mixture into a beaker containing crushed ice with vigorous stirring.

-

The precipitated product, 2,3-dichloroquinoxaline, is collected by filtration, washed with cold water, and dried.

Part 3: Synthesis of 3-Amino-2-chloroquinoxaline Derivatives

This step involves the selective nucleophilic substitution of one chlorine atom with an amine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| 2,3-Dichloroquinoxaline | 199.03 | 5 |

| Desired primary or secondary amine | Varies | 10 |

| Suitable solvent (e.g., Ethanol, DMA) | - | 20 mL |

| Base (e.g., N-methylmorpholine, NMM) | 101.15 | 5.5 |

Procedure:

-

Dissolve 5 mmol of 2,3-dichloroquinoxaline in 20 mL of a suitable solvent such as dimethylacetamide (DMA) in a reaction vessel.

-

Add 5.5 mmol of a base, such as N-methylmorpholine (NMM), to the solution.

-

Add 10 mmol of the desired amine to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, the reaction mixture can be worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then dried and concentrated to yield the 3-amino-2-chloroquinoxaline derivative.

Part 4: Synthesis of 3-Aminoquinoxaline-2-carboxamide Derivatives

The final step is the amidation of the remaining chloro-substituted position to yield the target 3-aminoquinoxaline-2-carboxamide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| 3-Amino-2-chloroquinoxaline derivative | Varies | 2 |

| Desired primary or secondary amine | Varies | 4 |

| Coupling agent (e.g., Si-DCT) | - | 4.5 |

| Base (e.g., N-methylmorpholine, NMM) | 101.15 | 2.2 |

| Solvent (e.g., DMA) | - | 10 mL |

Procedure:

-

In a reaction vial, suspend 4.5 mmol of a coupling agent like Si-DCT in 10 mL of DMA.

-

Add 2.2 mmol of N-methylmorpholine (NMM) to the suspension.

-

Add 2 mmol of the 3-amino-2-chloroquinoxaline intermediate and 4 mmol of the desired amine.

-

The reaction mixture is shaken at room temperature for approximately 14 hours.

-

The product can be purified using techniques such as solid-phase extraction (SPE) to yield the final 3-aminoquinoxaline-2-carboxamide derivative.

Mechanistic Insights